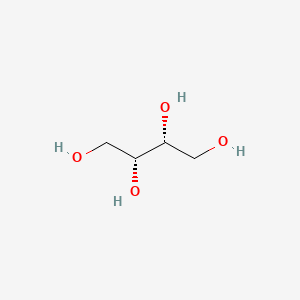
2,3-Didehydrospartein-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Multiflorine is a member of quinolizidines.
Wissenschaftliche Forschungsanwendungen
Metabolism and Structural Studies
Metabolic and Structural Characterization : 2,3-Didehydrospartein-4-one has been identified as a metabolite in the processing of (-)-sparteine. Studies using nuclear magnetic resonance (NMR) spectroscopy have been crucial in understanding its structural characteristics and metabolic pathways. For instance, 2,3-Didehydrospartein-4-one was identified as a major metabolite of (-)-sparteine and its structure as carbinolamine (2S)-hydroxysparteine in aqueous solutions was confirmed (Ebner, Meese, Fischer, & Eichelbaum, 1991).
Stereochemical Analysis : Further investigations into the stereochemistry of 2,3-Didehydrospartein-4-one revealed its formation through stereospecific abstraction of the axial 2 beta hydrogen atom, demonstrating the compound's stereochemical complexity and the specificity of the enzymes involved in its metabolism (Ebner, Meese, & Eichelbaum, 1991).
Crystallography Insights : Crystallographic studies have also been conducted to understand the molecular and crystal structure of related compounds, providing insights into the behavior of 2,3-Didehydrospartein-4-one in various conditions (Katrusiak, Kałuski, Pietrzak, & Skolik, 1986).
Pharmacological Interactions
- Interaction with Cytochrome P450 : The compound has been shown to interact with the cytochrome P450 system, indicating its potential significance in drug metabolism and pharmacokinetics (Ebner & Eichelbaum, 1993).
Chemical Synthesis and Applications
- Synthetic Applications : There is ongoing research into the synthesis and applications of related didehydro compounds in various fields, including pharmacology and materials science. For instance, research on the synthesis of α,β-Didehydroaspartic-Acid derivatives reveals the versatility and potential applications of didehydro compounds in synthetic chemistry (Schottelius & Chen, 1998).
Potential Therapeutic Applications
- Exploring Therapeutic Potential : Although direct research on 2,3-Didehydrospartein-4-one's therapeutic applications is limited, the study of similar compounds in drug development, such as their role in antiviral and anticancer agents, suggests potential areas for future research. For instance, studies on inhibitors of coronavirus 3CL proteases and other related compounds indicate the relevance of such structures in developing new therapeutics (Hoffman et al., 2020).
Eigenschaften
Produktname |
2,3-Didehydrospartein-4-one |
|---|---|
Molekularformel |
C15H22N2O |
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-5-en-4-one |
InChI |
InChI=1S/C15H22N2O/c18-13-4-6-17-9-11-7-12(15(17)8-13)10-16-5-2-1-3-14(11)16/h4,6,11-12,14-15H,1-3,5,7-10H2/t11-,12+,14-,15+/m0/s1 |
InChI-Schlüssel |
HQSKZPOVBDNEGN-MYZSUADSSA-N |
Isomerische SMILES |
C1CCN2C[C@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CC(=O)C=C4 |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3CC(=O)C=C4 |
Kanonische SMILES |
C1CCN2CC3CC(C2C1)CN4C3CC(=O)C=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















